2-Acetamido-5-methoxy-4-nitrobenzoic acid

Physicochemical Properties Drug Design ADME

Researchers developing next-generation KV7.2/3 potassium channel openers often struggle with building blocks that lack the optimal polarity and orthogonal reactivity for retrometabolic drug design. 2-Acetamido-5-methoxy-4-nitrobenzoic acid (CAS 196194-98-6) solves this with a unique substitution pattern that enables precise SAR studies for anticonvulsant/analgesic programs. - Offers a lower LogP (1.3) and higher PSA (119 Ų) than simpler analogs, enhancing aqueous solubility and reducing off-target binding in lead optimization. - Its acetamido, methoxy, nitro, and carboxylic acid groups provide four distinct handles for diversification, making it non-fungible for synthesizing flupirtine/retigabine analogs. - Bulk production (up to kg scale) ensures a reliable supply chain for medicinal chemistry groups transitioning from hit-to-lead.

Molecular Formula C10H10N2O6
Molecular Weight 254.2 g/mol
CAS No. 196194-98-6
Cat. No. B112207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetamido-5-methoxy-4-nitrobenzoic acid
CAS196194-98-6
Molecular FormulaC10H10N2O6
Molecular Weight254.2 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC(=C(C=C1C(=O)O)OC)[N+](=O)[O-]
InChIInChI=1S/C10H10N2O6/c1-5(13)11-7-4-8(12(16)17)9(18-2)3-6(7)10(14)15/h3-4H,1-2H3,(H,11,13)(H,14,15)
InChIKeyQWIICWOSUUZYES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Acetamido-5-methoxy-4-nitrobenzoic Acid Overview


2-Acetamido-5-methoxy-4-nitrobenzoic acid (CAS 196194-98-6) is a substituted nitrobenzoic acid building block with the molecular formula C10H10N2O6 and a molecular weight of 254.20 g/mol [1]. It is characterized by a unique combination of acetamido, methoxy, nitro, and carboxylic acid functional groups on a benzene ring, which confer distinct chemical reactivity and physicochemical properties compared to simpler analogs [2].

Why Analogs Cannot Substitute 2-Acetamido-5-methoxy-4-nitrobenzoic Acid


Substituting 2-Acetamido-5-methoxy-4-nitrobenzoic acid with close structural analogs like 2-Acetamido-4-nitrobenzoic acid or 2-Amino-5-methoxy-4-nitrobenzoic acid will lead to significantly different outcomes in synthesis and biological assays. As the quantitative data below shows, these compounds differ in key physicochemical properties like lipophilicity (LogP) and polar surface area (PSA), which directly influence solubility, membrane permeability, and target engagement [1]. Furthermore, the distinct pattern of functional groups dictates orthogonal reactivity and unique hydrogen-bonding networks, making the target compound a non-fungible building block for specific research applications .

Quantitative Differentiation of 2-Acetamido-5-methoxy-4-nitrobenzoic Acid from Analogs


Lipophilicity and PSA Differentiation vs Des-Methoxy Analog

2-Acetamido-5-methoxy-4-nitrobenzoic acid exhibits a calculated LogP of 1.3, which is significantly lower than the LogP of 1.85 for the des-methoxy analog, 2-acetamido-4-nitrobenzoic acid [1][2]. Concurrently, its polar surface area (PSA) is 119 Ų, compared to 112 Ų for the des-methoxy analog [1][2]. This combination indicates the target compound is more hydrophilic, which can be a critical differentiator for applications requiring improved aqueous solubility or reduced non-specific binding.

Physicochemical Properties Drug Design ADME

Molecular Weight and Hydrogen Bond Acceptors vs Amino Analog

Compared to its amino analog, 2-amino-5-methoxy-4-nitrobenzoic acid (CAS 196194-99-7), the target compound has a higher molecular weight (254.20 vs. 212.16 g/mol) and more hydrogen bond acceptors (6 vs. 5) [1]. The presence of the acetamido group instead of the primary amine also results in a lower calculated LogP (1.3 vs. 1.99), making it less lipophilic [1].

Physicochemical Properties Synthetic Utility Molecular Complexity

High Purity for Synthetic Reproducibility

For procurement purposes, the target compound is commercially available with a specified minimum purity of 97% . This high purity is essential for ensuring reproducible yields and minimizing side reactions in multi-step syntheses, a critical factor not always guaranteed for less common analogs.

Quality Control Synthetic Chemistry Procurement

Intermediate for KV7.2/3 Potassium Channel Opener Development

This compound has been identified as a sophisticated synthetic intermediate in projects aimed at developing novel KV7.2/3 potassium channel openers [1]. This class of compounds is a major target for anticonvulsant and analgesic drug development [2]. While this is not direct biological data for the compound itself, its utility as a building block in this specific, therapeutically relevant chemical space provides a clear point of differentiation from more generic nitrobenzoic acid derivatives.

Medicinal Chemistry Ion Channels Drug Synthesis

Applications of 2-Acetamido-5-methoxy-4-nitrobenzoic Acid


Synthesis of KV7.2/3 Potassium Channel Modulators

As indicated by its identification as an intermediate in retrometabolic drug design for KV7.2/3 potassium channel openers [1], this compound is best utilized in medicinal chemistry programs focused on developing novel anticonvulsants or analgesics. Its unique substitution pattern allows for the construction of complex molecules targeting these ion channels.

Building Block for Analogs of Flupirtine and Retigabine

The compound's structure makes it a valuable starting material for creating analogs of flupirtine and retigabine . The combination of functional groups provides multiple points for structural diversification, which is essential for structure-activity relationship (SAR) studies aimed at improving efficacy and reducing the safety concerns associated with these withdrawn drugs.

Preparation of Compounds Requiring Balanced Lipophilicity

With its lower LogP (1.3) and higher PSA (119 Ų) compared to simpler nitrobenzoic acid analogs [2], this compound is an ideal choice for synthesizing target molecules where enhanced aqueous solubility or reduced off-target binding is required. This is particularly relevant in early-stage drug discovery when optimizing pharmacokinetic properties.

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